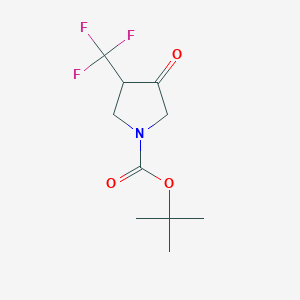![molecular formula C11H14O3 B13918295 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of a methoxymethoxy group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol.
Methoxymethylation: The phenol group is protected by converting it to a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Friedel-Crafts Acylation: The protected phenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[4-(Methoxymethoxy)-3-methylphenyl]acetic acid.
Reduction: 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The carbonyl group can act as an electrophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)ethanone: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-(3-Methylphenyl)ethanone: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
1-(4-Methoxy-3-methylphenyl)ethanone: Similar structure but without the methoxymethoxy group, leading to different chemical properties.
Uniqueness
1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone is unique due to the presence of both the methoxymethoxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-[4-(methoxymethoxy)-3-methylphenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-8-6-10(9(2)12)4-5-11(8)14-7-13-3/h4-6H,7H2,1-3H3 |
Clave InChI |
KUKPLKCZJYLGDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)


![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)



![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)

